molecular formula C29H51N5O4 B065642 (2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide CAS No. 159910-86-8

(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide

Cat. No.: B065642
CAS No.: 159910-86-8
M. Wt: 533.7 g/mol
InChI Key: ICOKEKQSBZSLIB-JBRSBNLGSA-N
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Description

Sulfur Mononitride (NS₁): is an inorganic compound with the molecular formula SN. It serves as the sulfur analogue of nitric oxide (NO) and shares the same electron configuration. Initially detected in outer space within giant molecular clouds and later in comets’ comas, NS₁ has sparked interest for further laboratory studies .

Preparation Methods

a. Electric Discharge: NS₁ can be synthesized by electric discharge in mixtures of nitrogen and sulfur compounds. Alternatively, combustion in the gas phase or photolysis in solution also yields this compound .

b. Spectroscopic Studies: Due to its high reactivity, NS₁ cannot be isolated as a solid or liquid. it can be observed spectroscopically over short periods. Methods include:

Chemical Reactions Analysis

NS₁ participates in various reactions:

    Oxidation and Reduction: NS₁ undergoes oxidation and reduction reactions.

    Common Reagents: Reagents like oxygen, sulfur, and nitrogen compounds play a role.

    Major Products: The products formed depend on reaction conditions and reagents.

Scientific Research Applications

NS₁ finds applications in:

    Chemistry: As a reactive intermediate in synthetic chemistry.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating potential therapeutic properties.

    Industry: Exploring its use in materials science and catalysis.

Mechanism of Action

The exact mechanism by which NS₁ exerts its effects remains an active area of research. It likely involves molecular targets and specific pathways, but further studies are needed.

Comparison with Similar Compounds

NS₁’s uniqueness lies in its sulfur-nitrogen combination. Similar compounds include nitric oxide (NO) and other nitrogen-sulfur radicals.

Properties

CAS No.

159910-86-8

Molecular Formula

C29H51N5O4

Molecular Weight

533.7 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide

InChI

InChI=1S/C29H51N5O4/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38)/t22-,23+,25+/m0/s1

InChI Key

ICOKEKQSBZSLIB-JBRSBNLGSA-N

Isomeric SMILES

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C

SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C

Canonical SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C

Synonyms

SC 55389A
SC-55389A

Origin of Product

United States

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